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Compound of Interest

Compound Name:
5-methyl-2-(trifluoromethyl)furan-

3-carboxylic Acid

Cat. No.: B094196 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of 5-methyl-2-
(trifluoromethyl)furan-3-carboxylic acid

Authored by a Senior Application Scientist
This guide provides a detailed exploration of the spectroscopic profile of 5-methyl-2-
(trifluoromethyl)furan-3-carboxylic acid, a fluorinated heterocyclic compound of interest in

chemical synthesis and drug discovery. As researchers and development professionals, a

thorough understanding of a molecule's structural and electronic properties is paramount.

Spectroscopic analysis provides the foundational data for this understanding, confirming

identity, purity, and structure. This document moves beyond a simple recitation of data, offering

insights into the rationale behind analytical techniques and the interpretation of spectral

features, grounded in established chemical principles.

Compound Identity and Structural Features
Before delving into the spectroscopic data, it is essential to establish the fundamental identity

of the target molecule.

IUPAC Name: 5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid[1]

CAS Number: 17515-74-1[1][2]
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Molecular Formula: C₇H₅F₃O₃[1][2]

Molecular Weight: 194.11 g/mol [1]

Canonical SMILES: CC1=CC(=C(O1)C(F)(F)F)C(=O)O[1]

The molecule's structure incorporates several key functional groups that dictate its

spectroscopic behavior: a furan ring, a methyl group (-CH₃), an electron-withdrawing

trifluoromethyl group (-CF₃), and a carboxylic acid group (-COOH). Each of these components

will produce characteristic signals in the various spectra discussed below.

Caption: Molecular structure of 5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen

framework of an organic molecule. For this specific compound, ¹H, ¹³C, and ¹⁹F NMR are all

highly informative.

Proton (¹H) NMR Spectroscopy
Theoretical Principles: ¹H NMR spectroscopy provides information on the number of distinct

proton environments, their electronic surroundings (chemical shift), the number of neighboring

protons (multiplicity), and the relative number of protons in each environment (integration).

Predicted Spectrum Analysis:

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the far downfield region,

typically between 10-13 ppm.[3] The chemical shift is highly dependent on solvent,

concentration, and temperature due to hydrogen bonding. In many cases, this peak is so

broad it may be difficult to distinguish from the baseline.[3]

Furan Ring Proton (H-4): This single proton is on the furan ring between the methyl and

carboxylic acid groups. It is expected to appear as a sharp singlet, as its closest proton

neighbors are too far away for significant coupling. Its position will be influenced by the

adjacent substituents.
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Methyl Protons (-CH₃): The three protons of the methyl group are chemically equivalent and

are expected to produce a sharp singlet, likely in the 2.0-2.5 ppm range.

Carbon-13 (¹³C) NMR Spectroscopy
Theoretical Principles: ¹³C NMR spectroscopy maps the carbon skeleton of a molecule. The

chemical shift of each carbon is sensitive to its hybridization and electronic environment. The

presence of the highly electronegative fluorine atoms will have a pronounced effect on the

spectrum.

Predicted Spectrum Analysis:

Carboxylic Acid Carbon (-COOH): This carbonyl carbon is expected to resonate in the

downfield region, typically between 165-185 δ.[3]

Furan Ring Carbons (C2, C3, C4, C5): Four distinct signals are expected for the furan ring

carbons.

C2 (attached to -CF₃): This carbon's signal will be significantly influenced by the

trifluoromethyl group. It will appear as a quartet due to one-bond coupling with the three

fluorine atoms (¹J_CF).

C3 (attached to -COOH): The chemical shift will be influenced by the attached carboxylic

acid.

C4 (attached to -H): This is the only carbon in the ring bonded to a proton.

C5 (attached to -CH₃): The signal will be influenced by the methyl group.

Trifluoromethyl Carbon (-CF₃): This carbon signal will be a prominent quartet due to the large

one-bond carbon-fluorine coupling (¹J_CF).

Methyl Carbon (-CH₃): This carbon will appear as a singlet in the upfield region of the

spectrum.

Fluorine-19 (¹⁹F) NMR Spectroscopy
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Theoretical Principles: ¹⁹F NMR is a highly sensitive technique for characterizing organofluorine

compounds.[4] The chemical shifts are spread over a very wide range, making it excellent for

distinguishing between different fluorine environments.[5]

Predicted Spectrum Analysis:

Trifluoromethyl Group (-CF₃): The three fluorine atoms are chemically equivalent. They are

not coupled to any nearby protons. Therefore, a single, sharp singlet is expected in the ¹⁹F

NMR spectrum. The chemical shift will be characteristic of a CF₃ group attached to an

electron-deficient heterocyclic ring.

Mass Spectrometry (MS)
Theoretical Principles: Mass spectrometry provides information about the molecular weight and

fragmentation pattern of a molecule. For this compound, using a soft ionization technique like

Electrospray Ionization (ESI) would be ideal to observe the molecular ion.

Predicted Spectrum Analysis:

Molecular Ion: The exact mass of C₇H₅F₃O₃ is 194.0191. In ESI negative mode, the

deprotonated molecule [M-H]⁻ would be observed at m/z 193.0118. In ESI positive mode,

the protonated molecule [M+H]⁺ might be observed at m/z 195.0269.

Fragmentation Pattern: Using a harder ionization technique like Electron Ionization (EI),

characteristic fragments would be expected. Key fragmentation pathways could include:

Loss of a carboxyl group (-COOH), m/z 45.

Loss of a trifluoromethyl radical (•CF₃), m/z 69.

Decarboxylation (loss of CO₂), m/z 44.

Infrared (IR) Spectroscopy
Theoretical Principles: IR spectroscopy measures the vibrational frequencies of bonds within a

molecule. Specific functional groups have characteristic absorption bands, making IR an

excellent tool for functional group identification.[6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.biophysics.org/Portals/0/BPSAssets/Articles/gerig.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC12296128/
https://www.echemi.com/cms/2080838.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094196?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Predicted Spectrum Analysis:

O-H Stretch: A very broad and strong absorption band is expected from 2500-3300 cm⁻¹.[3]

This broadness is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids.[6]

[7] This band will likely overlap with the C-H stretching frequencies.[7]

C-H Stretch: Sharp peaks around 2900-3000 cm⁻¹ for the methyl and furan C-H bonds will

be superimposed on the broad O-H band.[8]

C=O Stretch: A very strong and sharp absorption is expected for the carbonyl group of the

carboxylic acid. Due to conjugation with the furan ring, this band is predicted to appear

between 1690-1710 cm⁻¹.[3][8]

C-O Stretch & O-H Bend: A C-O stretching band should appear in the 1210-1320 cm⁻¹

region, while O-H bending vibrations are found around 1400-1440 cm⁻¹ and 910-950 cm⁻¹.

[7]

C-F Stretches: The trifluoromethyl group will produce very strong and intense absorption

bands in the 1000-1350 cm⁻¹ region.

Summary of Predicted Spectroscopic Data
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Technique Feature
Predicted Chemical

Shift / Wavenumber

Multiplicity /

Appearance

¹H NMR -COOH 10 - 13 ppm Broad Singlet

Furan -H ~7 - 8 ppm Singlet

-CH₃ ~2.0 - 2.5 ppm Singlet

¹³C NMR -COOH 165 - 185 ppm Singlet

Furan C-CF₃ ~140 - 150 ppm Quartet (¹J_CF)

Furan C-COOH ~120 - 130 ppm Singlet

Furan C-H ~110 - 120 ppm Singlet

Furan C-CH₃ ~150 - 160 ppm Singlet

-CF₃ ~120 - 130 ppm Quartet (¹J_CF)

-CH₃ ~15 - 25 ppm Singlet

¹⁹F NMR -CF₃ Characteristic Shift Singlet

IR O-H Stretch 2500 - 3300 cm⁻¹ Very Broad, Strong

C=O Stretch 1690 - 1710 cm⁻¹ Strong, Sharp

C-F Stretches 1000 - 1350 cm⁻¹ Very Strong, Intense

MS (ESI-) [M-H]⁻ m/z 193.01 -

Experimental Protocols
The following sections describe generalized, yet robust, protocols for acquiring the

spectroscopic data discussed. The causality behind each step is explained to ensure

methodological integrity.

Workflow for Spectroscopic Analysis
Caption: General experimental workflow for spectroscopic characterization.

Protocol 1: NMR Data Acquisition (¹H, ¹³C, ¹⁹F)
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Sample Preparation:

Accurately weigh 5-10 mg of the solid compound.

Transfer the solid to a clean, dry NMR tube.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Rationale:

DMSO-d₆ is chosen for its ability to dissolve the polar carboxylic acid and to slow the

exchange of the acidic proton, making the -COOH proton more likely to be observed.

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

Cap the tube and gently agitate until the sample is fully dissolved.

Instrument Setup & Acquisition:

Calibrate (shim) the NMR spectrometer to ensure a homogeneous magnetic field.

Rationale: Shimming maximizes spectral resolution, resulting in sharper peaks and more

accurate data.

Acquire a ¹H NMR spectrum. A standard acquisition uses a 90° pulse and a relaxation

delay of 1-2 seconds.

Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H

NMR due to the low natural abundance of ¹³C. Proton decoupling is used to simplify the

spectrum to singlets for each unique carbon (unless specific coupling information is

desired).

Tune the spectrometer probe to the ¹⁹F frequency and acquire the ¹⁹F NMR spectrum.

This is a high-sensitivity experiment and usually requires minimal acquisition time.

Protocol 2: Mass Spectrometry Data Acquisition (LC-MS
with ESI)

Sample Preparation:
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Prepare a stock solution of the compound at 1 mg/mL in a high-purity solvent like

methanol or acetonitrile.

Perform a serial dilution to create a working solution of approximately 1-10 µg/mL.

Rationale: ESI is a concentration-sensitive technique; this range prevents detector

saturation and promotes efficient ionization.

Instrument Setup & Acquisition:

Calibrate the mass spectrometer using a known calibration standard to ensure mass

accuracy.

Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal

values for small molecule analysis.

Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions,

respectively.

Perform a high-resolution mass scan to confirm the elemental composition from the exact

mass.

If desired, perform tandem MS (MS/MS) on the molecular ion peak to induce

fragmentation and aid in structural confirmation.

Protocol 3: IR Spectroscopy Data Acquisition (ATR)
Sample Preparation:

Place a small amount of the solid powder directly onto the crystal of the Attenuated Total

Reflectance (ATR) accessory. Rationale: ATR is a rapid and convenient method for solid

samples that requires minimal preparation.

Ensure good contact between the sample and the crystal by applying pressure with the

built-in clamp.

Instrument Setup & Acquisition:
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Record a background spectrum of the empty ATR crystal. Rationale: This is crucial to

subtract the absorbance of atmospheric CO₂ and water vapor, ensuring they do not

appear in the final sample spectrum.

Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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